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molecular formula C10H12BrN3O2S B2473227 Ethyl (((5-bromo-6-methylpyridin-2-yl)amino)carbonothioyl)carbamate CAS No. 1124382-96-2

Ethyl (((5-bromo-6-methylpyridin-2-yl)amino)carbonothioyl)carbamate

Cat. No. B2473227
M. Wt: 318.19
InChI Key: FEWIOOYDNPJMRQ-UHFFFAOYSA-N
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Patent
US08551980B2

Procedure details

Ethoxycarbonylisothiocyanat (7.71 g) was added to a stirred solution of 5-bromo-6-methylpyridin-2-amine (10.0 g) in dioxane (90 ml). The mixture was stirred for 2 h at r.t. A white solid precipitated. Hexane (100 ml) was added and the white solid was collected by filtration.
Quantity
7.71 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([N:6]=[C:7]=[S:8])=[O:5])[CH3:2].[Br:9][C:10]1[CH:11]=[CH:12][C:13]([NH2:17])=[N:14][C:15]=1[CH3:16]>O1CCOCC1>[CH2:1]([O:3][C:4](=[O:5])[NH:6][C:7](=[S:8])[NH:17][C:13]1[CH:12]=[CH:11][C:10]([Br:9])=[C:15]([CH3:16])[N:14]=1)[CH3:2]

Inputs

Step One
Name
Quantity
7.71 g
Type
reactant
Smiles
C(C)OC(=O)N=C=S
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1C=CC(=NC1C)N
Name
Quantity
90 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 h at r.t
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A white solid precipitated
ADDITION
Type
ADDITION
Details
Hexane (100 ml) was added
FILTRATION
Type
FILTRATION
Details
the white solid was collected by filtration

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)OC(NC(NC1=NC(=C(C=C1)Br)C)=S)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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